molecular formula C5H6F3N3 B1455966 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole CAS No. 1525641-12-6

4-(Aminomethyl)-3-(trifluoromethyl)pyrazole

Cat. No.: B1455966
CAS No.: 1525641-12-6
M. Wt: 165.12 g/mol
InChI Key: CLPPCPIPIUXYDE-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-(trifluoromethyl)pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with an aminomethyl group at the 4-position and a trifluoromethyl group at the 3-position

Mechanism of Action

Target of Action

The primary targets of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole are antibiotic-resistant Gram-positive bacteria . It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Mode of Action

This compound interacts with its bacterial targets by inhibiting their growth and preventing the development of biofilms . This compound has a broad range of inhibitory effects, suggesting that it targets mechanisms that have a global effect on bacterial cell function .

Biochemical Pathways

It is known that the compound’s mode of action involves the inhibition of macromolecular synthesis in the bacterial cells . This results in a broad range of inhibitory effects, affecting multiple biochemical pathways and having a global effect on bacterial cell function .

Pharmacokinetics

Potent compounds in the same class have shown low toxicity to cultured human embryonic kidney cells , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action include the effective inhibition of growth in antibiotic-resistant Gram-positive bacteria and the prevention of biofilm development . These compounds can also eradicate preformed biofilms effectively .

Action Environment

It is known that the compound is very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of enterococcus faecium , suggesting that it maintains its efficacy in diverse environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of β-amino cyclic ketones, which can be achieved through intramolecular cyclization reactions . The reaction conditions often include the use of tert-butyl nitrite for diazotization, leading to the formation of trifluoromethylated β-diazo ketones as intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization techniques, with optimizations for yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-3-(trifluoromethyl)pyrazole is unique due to the specific combination of the aminomethyl and trifluoromethyl groups on the pyrazole ring. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for diverse applications.

Properties

IUPAC Name

[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c6-5(7,8)4-3(1-9)2-10-11-4/h2H,1,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPPCPIPIUXYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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